molecular formula GeSe2 B009391 Germanium selenide CAS No. 12065-11-1

Germanium selenide

Cat. No.: B009391
CAS No.: 12065-11-1
M. Wt: 230.6 g/mol
InChI Key: WYDSCDJEAVCHQJ-UHFFFAOYSA-N
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Description

Germanium Selenide (GeSe) is a layered, anisotropic van der Waals semiconductor isoelectronic to black phosphorus, recognized for its exceptional stability in air conditions. This orthorhombic crystal exhibits strong in-plane anisotropy and possesses a high absorption coefficient (>10⁵ cm⁻¹), a band gap of approximately 1.1-1.14 eV, and high carrier mobility, making it a compelling material for diverse research frontiers . Primary Research Applications: • Next-Generation Energy Storage: GeSe serves as a promising anode material for potassium-ion batteries (KIBs). Its large interlayer distance (5.41 Å) facilitates the diffusion of large K-ions. Research shows that forming composites with carbon can induce amorphization, weakening the Ge-Se bond and enabling a highly reversible conversion-alloying reaction, leading to superior rate capability and long-cycle stability . • Thin-Film Photovoltaics: GeSe is an emerging, environmentally friendly photoactive layer for solar cells due to its ideal band gap and strong optical absorption. Its performance can be significantly enhanced through interface engineering, such as the integration of an ultrathin Sb₂Se₃ buffer layer, which passivates interface defects and improves crystal orientation . • Phase-Change Memory and Electronics: GeSe exhibits a crystalline-to-crystalline phase transition between its polymorphs. The highly conductive γ-GeSe can transform into semiconducting α-GeSe, with a remarkable electrical resistance contrast of up to 10⁷. This polymorphic system presents a valuable model for developing novel phase-change memory devices and electronic applications . • Fundamental Optoelectronic and Ultrafast Studies: The strong anisotropy and unique electronic structure of GeSe, including energy-dependent carrier delocalization dynamics on the attosecond scale, make it an ideal platform for investigating fundamental light-matter interactions and developing advanced photodetectors and polarization-sensitive optoelectronic devices . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for any form of human consumption.

Properties

IUPAC Name

bis(selanylidene)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/GeSe2/c2-1-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDSCDJEAVCHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ge](=[Se])=[Se]
Source PubChem
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Molecular Formula

GeSe2
Record name Germanium(IV) selenide
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DSSTOX Substance ID

DTXSID9065237
Record name Germanium selenide (GeSe2)
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Molecular Weight

230.6 g/mol
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CAS No.

12065-11-1
Record name Germanium diselenide
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Record name Germanium selenide (GeSe2)
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Record name Germanium selenide (GeSe2)
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Record name Germanium selenide (GeSe2)
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Record name Germanium diselenide
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Preparation Methods

Ampoule Preparation and Stoichiometric Loading

Ampoules are first cleaned with hydrochloric acid (HCl) or a mixture of HCl and nitric acid (HNO₃) to remove impurities, followed by drying in a desiccator. High-purity germanium (99.999%) and selenium (99.999%) are loaded into the ampoule in stoichiometric ratios, typically corresponding to the desired Ge:Se atomic ratio (e.g., 1:1 for GeSe or 1:2 for GeSe₂). Volatile components like selenium are positioned away from the ampoule opening to prevent distillation during sealing.

Vacuum Sealing and Thermal Processing

The loaded ampoule is evacuated to a vacuum of ~10⁻³ Torr and flame-sealed to maintain an inert environment. The sealed ampoule is then heated in a tube furnace at a rate of 20–30°C/minute until reaching the glass transition temperature (Tg) of GeSe, which ranges between 300°C and 940°C depending on the target phase. For GeSe synthesis, temperatures of ~750°C are maintained for 5–6 hours, during which the ampoule is mechanically rocked to ensure homogeneous mixing of molten germanium and selenium.

Cooling and Quenching

After homogenization, the ampoule is cooled to a temperature between Tg and Tg + 20°C to prevent phase segregation, followed by rapid quenching in ice water. This step is critical for stabilizing the metastable GeSe phase and avoiding crystallization into competing phases like GeSe₂. Large-scale implementations of this method report daily yields exceeding 1 kilogram of GeSe glass per apparatus.

Table 1: Key Parameters for Ampoule-Based GeSe Synthesis

ParameterValue/RangeSource
Temperature750–940°C
Heating Rate20–30°C/minute
Reaction Time5–8 hours
Cooling RateQuenching in ice water
Daily Yield>1 kg/day

Chemical Vapor Deposition (CVD)

Recent advances in CVD enable the growth of ultrathin GeSe and GeSe₂ nanosheets with controlled phase and morphology. This method leverages halide precursors (e.g., GeI₄) and selenium vapor under atmospheric pressure, offering scalability and substrate versatility.

Precursor Selection and Phase Control

GeSe synthesis via CVD typically employs germanium tetraiodide (GeI₄) and elemental selenium as precursors. Phase selectivity between GeSe and GeSe₂ is achieved by modulating the selenium sublimation temperature (T_Se). Lower T_Se (250–300°C) favors GeSe formation, whereas higher T_Se (>300°C) promotes GeSe₂ growth. The use of single-crystal germanium or highly oriented pyrolytic graphite (HOPG) substrates further enhances crystallinity and anisotropy.

Growth Mechanisms and Substrate Effects

GeSe nanosheets exhibit substrate-dependent growth modes:

  • Germanium substrates : Truncated rectangular pyramidal crystals form due to low lattice mismatch (elastic energy: 0.032 meV).

  • HOPG substrates : Planar GeSe sheets with lateral dimensions up to 50 µm are observed, attributed to van der Waals epitaxy.

  • GaAs substrates : Out-of-plane "flower-like" structures arise from higher elastic energy (0.046 meV), promoting vertical growth.

Table 2: CVD Parameters for GeSe and GeSe₂ Synthesis

ParameterGeSeGeSe₂Source
T_GeI₄250–300°C300–350°C
T_Se250–300°C350–400°C
Growth Time30–60 minutes60–90 minutes
SubstrateGe, HOPG, GaAsGe, HOPG
Thickness10–100 nm20–200 nm

Mechanochemical and Solution-Based Methods

While less common, alternative methods such as mechanochemical grinding and solvothermal synthesis have been explored for GeSe production.

Mechanochemical Synthesis

High-energy ball milling of elemental germanium and selenium powders in an inert atmosphere can yield nanocrystalline GeSe. However, this method often results in phase impurities (e.g., GeSe₂) and requires post-annealing to improve crystallinity.

Solvothermal Synthesis

GeSe nanowires have been synthesized via solvothermal reactions in ethylenediamine at 180–220°C for 12–24 hours. While this method offers low-temperature processing, the yield and phase purity are inferior to CVD and ampoule-based techniques.

Critical Analysis of Synthesis Parameters

Stoichiometry and Purity

Stoichiometric deviations as small as 1% can lead to secondary phases like GeSe₂ or unreacted elemental selenium. X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) are essential for verifying composition.

Temperature and Cooling Rate

The cooling rate directly impacts phase stability. Slow cooling (>1°C/minute) favors thermodynamically stable GeSe₂, while rapid quenching preserves metastable GeSe.

Substrate and Epitaxial Strain

Substrate selection in CVD influences crystallographic orientation and defect density. Lattice-matched substrates like germanium minimize interfacial strain, enabling high-quality GeSe growth.

Characterization and Quality Control

Structural Analysis

  • XRD : Confirms phase purity and crystallinity. GeSe exhibits orthorhombic symmetry (Pnma space group) with lattice parameters a = 10.82 Å, b = 3.83 Å, c = 4.39 Å.

  • Raman Spectroscopy : Identifies vibrational modes (e.g., A_g at 150 cm⁻¹) characteristic of GeSe’s layered structure.

Optical and Electronic Properties

  • Optical Absorption : GeSe shows a direct bandgap of ~1.1–1.3 eV, suitable for photovoltaic applications.

  • Photoconductivity : Fast response times (<1 ms) and high photoconversion efficiency (~5%) highlight its potential in photodetectors .

Chemical Reactions Analysis

Stability and Decomposition

GeSe exhibits moderate stability but undergoes specific reactions under extreme conditions:

a. Oxidation Reactions

  • Reaction:
    GeSe+O2GeO2+SeO2\text{GeSe}+\text{O}_2\rightarrow \text{GeO}_2+\text{SeO}_2
    Oxidizes to form germanium dioxide and selenium dioxide, reducing its bandgap .
  • Factors: Surface oxidation is accelerated by moisture and UV exposure, leading to photocatalytic efficiency losses .

b. Thermal Decomposition

  • Reaction:
    GeSeGe+Se\text{GeSe}\rightarrow \text{Ge}+\text{Se}
    Decomposes at temperatures exceeding 667°C, releasing elemental Ge and Se .
  • Implications: Limits thermal processing in optoelectronic devices .

Material Interaction Reactions

GeSe’s anisotropic structure enables tailored reactions with other materials:

a. Heterostructure Formation

  • Reaction: Combines with SnSe₂ via CVD to form p–n junctions, enhancing device performance .
  • Advantage: Avoids impurities by using the same precursors with adjusted stoichiometry .

b. Amorphization with Carbon

  • Reaction: Layered GeSe interacts with carbon, inducing amorphization for superior K-ion storage in batteries .
Reaction TypeReactionConditionsProductsImplications
Synthesis (CVT)Ge + Se → GeSe667°C, stoichiometric controlCrystalline GeSe2D semiconductor fabrication
OxidationGeSe + O₂ → GeO₂ + SeO₂Moisture, UVOxidesBandgap reduction, stability loss
Thermal DecompositionGeSe → Ge + Se>667°CElemental Ge, SeThermal processing limitations
Solar ConversionGeSe + Light → e⁻ + h⁺1.1–1.3 eV photonsCharge carriersOptoelectronic device operation

Research Trends and Challenges

  • Stability vs. Reactivity: Balancing GeSe’s air stability (superior to black phosphorus) with reactivity in photocatalytic systems remains critical .
  • Defect Engineering: Selenium vacancies create midgap states, altering optoelectronic properties .
  • Heterostructure Design: Future research focuses on GeSe/SnSe₂ interfaces for tandem solar cells .

Scientific Research Applications

Photovoltaic Devices

GeSe's direct bandgap and high absorption coefficient make it an excellent candidate for solar cell applications. Research indicates that GeSe can be utilized in thin-film solar cells, potentially leading to higher efficiency rates compared to traditional silicon-based cells.

Photodetectors

The material's high photoconversion efficiency and fast response time position GeSe as a promising material for photodetectors. Its ability to operate effectively in the near-infrared range enhances its applicability in various sensing technologies .

Thermoelectric Devices

GeSe has been studied for its thermoelectric properties, which allow for efficient conversion between thermal and electrical energy. The layered structure contributes to low thermal conductivity while maintaining good electrical conductivity, making it suitable for thermoelectric generators and coolers .

Energy Storage Systems

As a p-type semiconductor with high hole mobility (128.6 cm²/V·s), GeSe is being explored for use in lithium-ion batteries. Its structural stability and lithiation kinetics make it a strong candidate for high-capacity anodes .

Optical Properties Study

A comprehensive study on the optical properties of bulk GeSe revealed that it exhibits anisotropic behavior, significantly impacting light polarization effects during optical transitions. This research supports the potential of GeSe in advanced optoelectronic applications such as lasers and modulators .

Thin Film Applications

Research conducted on antimony-doped GeSe thin films demonstrated modifications in optical behavior, indicating that doping can enhance the material's performance in specific applications such as sensors and photonic devices .

Comparative Data Table

Application AreaKey PropertiesPotential Benefits
PhotovoltaicsDirect bandgap (1.1 - 1.2 eV)High efficiency in solar energy conversion
PhotodetectorsHigh absorption coefficientFast response times
ThermoelectricsLow thermal conductivityEfficient energy conversion
Energy StorageHigh hole mobilityEnhanced capacity in lithium-ion batteries

Mechanism of Action

The mechanism of action of germanium selenide involves its semiconducting properties. When exposed to light, it generates electron-hole pairs, which are crucial for its applications in photovoltaics and photoelectrochemical cells. The formation of a germanium-oxide skin upon oxidation enhances its photocatalytic efficiency by providing active sites for catalytic reactions .

Comparison with Similar Compounds

Table 1: Electronic Properties of IV–VI Compounds

Compound Bandgap (eV) Carrier Mobility (cm²/Vs) Conductivity Type
GeSe 1.1–1.3 (direct/indirect) 10–100 (in-plane) p-type
SnSe 0.9–1.3 (indirect) 5–30 p/n-type
GeS 1.6–1.9 (indirect) 5–50 p-type
SnS 1.1–1.5 (indirect) 10–90 p-type

Optical Anisotropy : GeSe exhibits strong linear dichroism, with polarized light absorption varying by ~30% between its in-plane axes, outperforming SnSe and GeS in polarization-sensitive devices .

Thermal and Mechanical Properties

  • Thermal Conductivity : GeSe (0.8–1.2 W/m·K) and SnSe (0.4–0.7 W/m·K) have ultralow thermal conductivities, advantageous for thermoelectrics .
  • Mechanical Flexibility : GeSe’s puckered structure provides higher fracture strain (~10%) compared to SnS (~8%) and GeS (~7%) .

Table 2: Application-Specific Performance Metrics

Compound Key Applications Performance Metrics
GeSe Photovoltaics, Batteries PCE: ~5.2% (experimental solar cells)
SnSe Thermoelectrics ZT ≈ 2.6 (n-type doped)
GeS Photodetectors Responsivity: 0.5 A/W @ 600 nm
SnS Photocatalysis H₂ production rate: 120 µmol/g/h

Critical Analysis of Research Findings

  • Bandgap Controversy : While GeSe is often cited as a direct bandgap material, modulation spectroscopy and DFT calculations suggest its fundamental gap is indirect, with direct transitions dominating optical spectra .
  • Lithiation Kinetics : GeSe’s isotropic lithiation contrasts with SnSe’s anisotropic expansion, reducing mechanical degradation in batteries .
  • Thermoelectric Competition : SnSe outperforms GeSe in ZT values due to ultralow lattice thermal conductivity, but GeSe’s environmental stability offers long-term reliability .

Biological Activity

Germanium selenide (GeSe) is a compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including electronics, photonics, and biomedicine. This article explores the biological activity of GeSe, focusing on its antioxidant properties, anticancer effects, and interactions with biological systems.

Overview of this compound

GeSe is a semiconductor material with a layered structure, which allows for interesting electronic and optical properties. Its chemical stability and responsiveness to light make it a candidate for applications in photovoltaics and photodetectors. However, its biological activity is of particular interest for potential therapeutic applications.

Antioxidant Properties

One of the key biological activities of GeSe is its ability to act as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to cellular damage and various diseases, including cancer.

  • Mechanism of Action : GeSe can scavenge free radicals and enhance the body's antioxidant capacity. Studies have shown that it increases the activity of important antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) in animal models . This leads to a reduction in lipid peroxidation and protection against oxidative damage in tissues.

Anticancer Activity

Research has indicated that GeSe exhibits significant anticancer properties. Various studies have documented its effects on different cancer cell lines.

  • Case Study Findings :
    • In vitro studies demonstrated that GeSe can inhibit the proliferation of human liver cancer cells (HepG2) and colon cancer cells (COLO205). The selenium content in modified polysaccharides enhanced their inhibitory effects on these cancer cells .
    • Another study highlighted that organogermanium compounds, including those containing selenium, showed strong anticancer activity by inducing apoptosis in cancer cells .

Interaction with Biological Systems

The interaction of GeSe with biological systems is complex and involves several pathways.

  • Selenium Interaction : As a selenium-containing compound, GeSe participates in selenoprotein synthesis, which is vital for various biological functions. Selenium is known to play a role in immune response modulation and inflammation reduction .
  • Cellular Uptake : Research indicates that GeSe can be incorporated into cellular structures, where it may exert protective effects against oxidative stress and enhance cellular function .

Data Table: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; increases GSH-Px and SOD
AnticancerInhibits proliferation of cancer cells
Selenoprotein SynthesisEnhances synthesis of selenoproteins
Cellular ProtectionProtects against oxidative stress

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